molecular formula C10H10IN3O2 B3196385 3-Iodo-6-isopropyl-4-nitro-1H-indazole CAS No. 1000340-91-9

3-Iodo-6-isopropyl-4-nitro-1H-indazole

Cat. No.: B3196385
CAS No.: 1000340-91-9
M. Wt: 331.11 g/mol
InChI Key: CIRRGFDFBGARJC-UHFFFAOYSA-N
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Description

3-Iodo-6-isopropyl-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-isopropyl-4-nitro-1H-indazole typically involves the iodination of 6-isopropyl-4-nitro-1H-indazole. The reaction is carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods

The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-isopropyl-4-nitro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-6-isopropyl-4-nitro-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-6-isopropyl-4-nitro-1H-indazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the iodine atom may facilitate binding to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-6-nitro-1H-indazole
  • 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid
  • 6-Nitroindazole

Uniqueness

3-Iodo-6-isopropyl-4-nitro-1H-indazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research .

Properties

IUPAC Name

3-iodo-4-nitro-6-propan-2-yl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN3O2/c1-5(2)6-3-7-9(10(11)13-12-7)8(4-6)14(15)16/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRRGFDFBGARJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259625
Record name 3-Iodo-6-(1-methylethyl)-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-91-9
Record name 3-Iodo-6-(1-methylethyl)-4-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-6-(1-methylethyl)-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-6-isopropyl-4-nitro-1H-indazole
Reactant of Route 2
3-Iodo-6-isopropyl-4-nitro-1H-indazole
Reactant of Route 3
3-Iodo-6-isopropyl-4-nitro-1H-indazole
Reactant of Route 4
3-Iodo-6-isopropyl-4-nitro-1H-indazole
Reactant of Route 5
3-Iodo-6-isopropyl-4-nitro-1H-indazole
Reactant of Route 6
3-Iodo-6-isopropyl-4-nitro-1H-indazole

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